molecular formula C7H7NO4 B3258848 2-Hydroxy-4-(hydroxyamino)benzoic acid CAS No. 3096-66-0

2-Hydroxy-4-(hydroxyamino)benzoic acid

Cat. No.: B3258848
CAS No.: 3096-66-0
M. Wt: 169.13 g/mol
InChI Key: KYNVZQJTWMYZQM-UHFFFAOYSA-N
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Description

“2-Hydroxy-4-(hydroxyamino)benzoic acid” is also known as “4-Aminosalicylic acid” or “4-ASA”. It is a derivative of salicylic acid and has the linear formula: H2NC6H3-2-(OH)CO2H . The molecular weight of this compound is 153.14 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of benzoxazoles using 2-aminophenol as a precursor . Additionally, a study on the synthesis of a compound from 4-aminosalicylic acid and salicylaldehyde using sodium cyanoborohydride and glacial acetic acid in methanol was found .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a single aromatic ring with a carboxyl group and a hydroxyl group attached to it . The core of this simple phenolic acid can be further categorized as hydroxybenzoic acids .

Safety and Hazards

While specific safety and hazard information for “2-Hydroxy-4-(hydroxyamino)benzoic acid” was not found, it’s important to handle all chemicals with care. For example, a related compound, 4-Aminosalicylic acid, is considered hazardous and can cause serious eye damage .

Future Directions

The future directions for “2-Hydroxy-4-(hydroxyamino)benzoic acid” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. For instance, simple phenolic acids like this have been found to have high commercial value and potential applications in the cosmetic, food, pharmaceutical, and health industries .

Properties

IUPAC Name

2-hydroxy-4-(hydroxyamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-6-3-4(8-12)1-2-5(6)7(10)11/h1-3,8-9,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNVZQJTWMYZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NO)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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